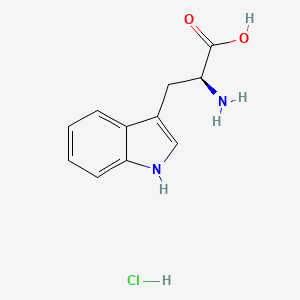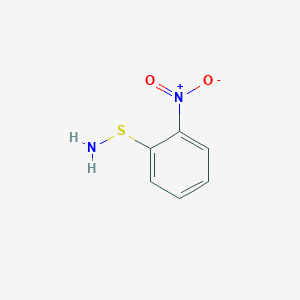
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride is a derivative of the amino acid tryptophan It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid tryptophan.
Protection: The amino group of tryptophan is protected using a suitable protecting group, such as a carbamate.
Indole Functionalization: The indole ring is functionalized through various chemical reactions, such as halogenation or nitration.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: The indole ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biological processes, including neurotransmission and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various receptors and enzymes, such as serotonin receptors and tryptophan hydroxylase.
Pathways Involved: It can modulate neurotransmitter pathways, influencing processes such as mood regulation and cognitive function.
類似化合物との比較
Tryptophan: The parent amino acid from which (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride is derived.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and its potential applications in various fields. Its ability to interact with specific molecular targets and modulate biological pathways sets it apart from other similar compounds.
特性
CAS番号 |
6159-33-7 |
|---|---|
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m0./s1 |
InChIキー |
GTVXHTBGOYJORD-FVGYRXGTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoate](/img/structure/B8812678.png)
![6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8812683.png)












